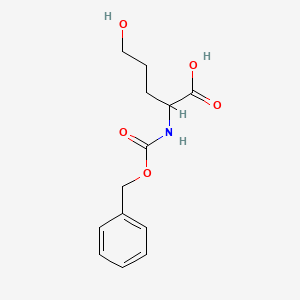

N-Cbz-5-hydroxy-DL-norvaline

Description

Properties

IUPAC Name |

5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-8-4-7-11(12(16)17)14-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGZTPNRQRMWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cbz 5 Hydroxy Dl Norvaline and Analogues

Classical Chemical Synthesis Approaches for Norvaline Derivatives

Classical synthesis provides the foundational routes to norvaline and its derivatives. These methods often involve the transformation of common amino acids or other simple organic molecules through a series of well-established chemical reactions. While often yielding racemic mixtures, these approaches are crucial for producing materials for initial studies and for developing more complex stereoselective methods.

The carbon backbones of naturally occurring amino acids serve as excellent starting points for constructing more complex analogues like 5-hydroxy-norvaline.

Synthesis from Glutamic Acid: L-glutamic acid, with its five-carbon skeleton, is a logical precursor for 5-hydroxy-norvaline. A potential synthetic route could involve the selective reduction of the side-chain (gamma) carboxylic acid to a primary alcohol. This transformation requires careful protection of the α-amino and α-carboxyl groups to ensure regioselectivity. Following the reduction, a decarboxylation step would be necessary to remove the α-carboxyl group, yielding the norvaline framework. The final step would involve the introduction of the N-carboxybenzyl (Cbz) protecting group. The synthesis of γ-glutamyl derivatives often starts with the formation of N-phthaloyl-L-glutamic acid anhydride, highlighting the utility of glutamic acid as a versatile starting material mdpi.com. Patents have also described the preparation of various glutamic acid derivatives by modifying the gamma ester google.com.

Synthesis from Serine: L-serine provides a three-carbon α-amino acid template containing a primary hydroxyl group. wikipedia.org The biosynthesis of serine itself begins with 3-phosphoglycerate, an intermediate in glycolysis. wikipedia.org In chemical synthesis, serine can be a precursor for various β-hydroxy amino acids. nih.gov A synthetic strategy starting from serine would necessitate a two-carbon chain extension. This could be achieved by first protecting the amino and carboxyl functionalities, then oxidizing the primary alcohol to an aldehyde. Subsequent reaction of the aldehyde with a two-carbon nucleophile, such as a Wittig reagent or an organometallic compound, would build the five-carbon backbone. Final modifications, including reduction of any newly introduced functional groups and N-Cbz protection, would yield the target molecule.

Table 1: Comparison of Precursor-Based Synthetic Approaches

| Precursor | Key Synthetic Transformations | Advantages | Challenges |

|---|---|---|---|

| Glutamic Acid | Protection of α-amino and α-carboxyl groups, selective reduction of γ-carboxyl group, decarboxylation, N-Cbz protection. mdpi.comgoogle.com | The five-carbon backbone is pre-formed. | Selective reduction of one of two carboxyl groups can be difficult; decarboxylation can be a harsh step. |

| Serine | Protection of functional groups, oxidation of primary alcohol to aldehyde, two-carbon chain extension (e.g., Wittig reaction), reduction, N-Cbz protection. wikipedia.orgnih.gov | Readily available and contains the required hydroxyl and amino functionalities. | Requires a carbon-carbon bond-forming step to extend the chain. |

The derivatization of hydroxylated amino acids is essential for their analysis and for their use as building blocks in further synthesis. The presence of multiple reactive functional groups—amino, carboxyl, and hydroxyl—necessitates chemoselective strategies. beilstein-journals.org

A common technique for protecting both amine and hydroxyl groups is silylation, often using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process renders the amino acid more volatile, which is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com

For selective modification, direct O-acylation of unprotected hydroxyamino acids can be achieved with high chemoselectivity under acidic conditions. beilstein-journals.org Using acyl halides or carboxylic anhydrides in trifluoroacetic acid, for example, allows for the preferential acylation of the side-chain hydroxyl group over the amino group, which is protonated and thus unreactive under these conditions. beilstein-journals.org This method is scalable and often allows for the direct crystallization of the O-acylated product. beilstein-journals.org

The introduction of the N-carboxybenzyl (Cbz) group is a standard procedure for protecting the amino functionality, typically accomplished using benzyl (B1604629) chloroformate under basic (Schotten-Baumann) conditions. When dealing with a hydroxylated amino acid, the hydroxyl group may also react, requiring subsequent selective deprotection or orthogonal protection strategies if the hydroxyl group needs to be free for other transformations.

Advanced derivatization schemes can tag multiple functional groups simultaneously to enhance analytical detection. nih.gov For instance, a dual-derivatization method can tag primary amine and hydroxyl groups with one reagent and carboxylate groups with another, improving hydrophobicity and ionization efficiency for mass spectrometry. nih.gov

Table 2: Common Derivatization Strategies for Hydroxylated Amino Acids

| Strategy | Reagent(s) | Target Group(s) | Purpose | Reference |

|---|---|---|---|---|

| Silylation | MTBSTFA | Amine, Hydroxyl, Carboxyl | Protection, Increased volatility for GC-MS | sigmaaldrich.com |

| Chemoselective O-Acylation | Acyl Halide / Anhydride in Acid | Hydroxyl | Selective side-chain modification | beilstein-journals.org |

| N-Carboxybenzyl (Cbz) Protection | Benzyl Chloroformate, Base | Amine | Amine protection for synthesis | nih.gov |

| Dual Derivatization | Acyl Chloride tag, Amine tag | Amine, Hydroxyl, Carboxyl | Enhanced detection for mass spectrometry | nih.gov |

Stereoselective and Asymmetric Synthesis of N-Cbz-5-hydroxy-L-norvaline and Enantiomers

To produce enantiomerically pure forms of 5-hydroxy-norvaline, asymmetric synthesis methodologies are required. These advanced strategies employ chiral influences to direct the formation of a specific stereoisomer.

A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule covalently attaches to the substrate and sterically directs the approach of reagents in subsequent reactions, leading to a diastereomerically enriched product. The auxiliary is then cleaved and can often be recovered for reuse. wikipedia.org

Several classes of chiral auxiliaries are effective for the asymmetric synthesis of amino acids:

Evans Oxazolidinones : These auxiliaries, derived from chiral amino alcohols, are acylated to form an imide. The chiral environment created by the oxazolidinone ring directs the stereoselective alkylation or aldol (B89426) condensation at the α-carbon. wikipedia.org

Pseudoephedrine Amides : Reacting a carboxylic acid with pseudoephedrine forms a chiral amide. Deprotonation of the α-carbon generates a conformationally rigid chelated enolate, where one face is shielded by the auxiliary's structure, directing alkylation to occur from the opposite face. wikipedia.org

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide : This chiral auxiliary has been used to synthesize optically active amino acids. tcichemicals.com It forms a nickel complex with a racemic α-amino acid, promoting isomerization at the α-position to favor the formation of one enantiomer. tcichemicals.com

SAMP/RAMP Hydrazones : Developed by Enders, (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP and RAMP) are effective chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.

Table 3: Overview of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | Steric hindrance from substituents on the oxazolidinone ring directs electrophilic attack. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Forms a rigid chelated enolate, shielding one face from electrophilic attack. | wikipedia.org |

| SAMP/RAMP | Asymmetric α-alkylation of carbonyls | Forms a chiral hydrazone enolate with a defined geometry that directs alkylation. |

Asymmetric catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. mdpi.com

For the synthesis of α-amino acids, chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, have proven highly effective. researchgate.net These catalysts facilitate the enantioselective alkylation of glycine (B1666218) Schiff base derivatives under biphasic conditions, controlling the stereochemistry of the newly formed carbon-carbon bond. semanticscholar.org

Transition metal catalysis using chiral ligands is another powerful tool. For instance, rhodium complexes with chiral phosphine (B1218219) ligands, such as Josiphos, have been used to catalyze enantioselective hydrosilylation reactions to create chiral centers. Similarly, Lewis acid and organocopper co-catalysis can promote the direct, stereoselective conversion of N-alkylamines to N-propargylamines through the formation of a C-C bond between an iminium ion and a copper-alkynyl complex. mdpi.com

When a molecule already possesses a stereocenter, diastereoselective reactions can be employed to introduce a new stereocenter with a specific configuration relative to the existing one. This substrate-controlled stereoselectivity is a cornerstone of many natural product syntheses.

A reported enantioselective synthesis of biologically active norvaline derivatives, such as 5-hydroxy-4-oxo-L-norvaline, starts from (S)-allylglycine, which is obtained with high enantiomeric excess via asymmetric phase-transfer allylation of a glycine Schiff base. researchgate.netnih.gov Subsequent chemical transformations on the allyl group allow for the diastereoselective installation of further functionality.

Another powerful strategy is the diastereoselective hydroxylation of enolates. In the synthesis of a related compound, (3R,5R)-γ-hydroxypiperazic acid, a key step involves the hydroxylation of a chiral enolate derived from a D-glutamic acid derivative. nsf.gov The existing stereocenter at the α-carbon directs the electrophilic attack of an oxaziridine (B8769555) reagent to one face of the enolate, resulting in high diastereoselectivity. nsf.gov Similarly, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by in situ enolate oxidation, provides a highly diastereoselective route to vicinal amino alcohols. rsc.org

These methods highlight how stereochemical information can be relayed through a molecule during a synthetic sequence to build complex, stereochemically defined structures like N-Cbz-5-hydroxy-L-norvaline.

Resolution Techniques for Racemic Mixtures

The separation of enantiomers from the racemic N-Cbz-5-hydroxy-DL-norvaline is a critical step for isolating the desired stereoisomer. Several methodologies are applicable, leveraging physical, chemical, and enzymatic principles to achieve chiral resolution.

Chromatographic Methods High-performance liquid chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-protected amino acids like this compound, several types of CSPs are effective. youtube.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful for resolving underivatized and N-protected amino acids. nih.gov Polysaccharide-based and zwitterionic chiral selectors have also demonstrated broad applicability for the separation of N-blocked amino acids and related derivatives. wikipedia.orgmdpi.com

Another chromatographic approach is chiral ligand-exchange chromatography, which involves the formation of transient diastereomeric metal complexes between a chiral selector, a metal ion (often copper(II)), and the analyte enantiomers. nih.gov The differing stability of these complexes allows for their separation.

Interactive Table of Chiral HPLC Column Types for N-Protected Amino Acids

Classical Resolution via Diastereomeric Salt Formation A well-established method for resolving racemates is the formation of diastereomeric salts. stackexchange.com This involves reacting the racemic mixture, which contains a carboxylic acid moiety, with a chiral base (the resolving agent). The resulting diastereomeric salts often have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. stackexchange.comrsc.org After separation, the desired enantiomer of the original compound can be recovered by treating the purified salt with an acid to remove the resolving agent. guidechem.com The success of this method depends heavily on finding a suitable chiral resolving agent that provides well-crystallizing salts with a significant solubility difference. masterorganicchemistry.com

Enzymatic Kinetic Resolution Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For N-Cbz protected amino acids, enzymes such as acylases or lipases can be employed. For instance, acylase I shows broad substrate specificity and catalyzes the enantioselective hydrolysis of N-acyl L-amino acids, allowing for the separation of the resulting free L-amino acid from the unreacted N-acyl D-amino acid. researchgate.net Similarly, penicillin G amidase (PGA) can be used for the enantioselective acylation of L-amino acids from a racemic mixture, leaving the D-amino acid untouched. researchgate.net A key limitation of EKR is that the maximum theoretical yield for the desired enantiomer is 50%. This can be overcome by incorporating a racemization step for the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR), which can theoretically convert 100% of the starting material to the desired product. total-synthesis.com

Biocatalytic Approaches for the Production of Hydroxy-Norvaline Stereoisomers

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing optically pure compounds. By harnessing the specificity of enzymes and microbial systems, specific stereoisomers of 5-hydroxynorvaline can be synthesized with high precision.

Individual enzymes are widely used as catalysts for stereoselective transformations.

Dehydrogenases/Reductases : Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are invaluable for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. In the synthesis of 5-hydroxynorvaline, a key step can involve the stereoselective reduction of a keto-acid precursor, such as 5-oxo-norvaline, to introduce the hydroxyl group with a specific stereochemistry. These enzymes are dependent on cofactors like NADH or NADPH, often requiring a cofactor regeneration system for economic viability.

Transaminases (TAs) : Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net Transaminases are highly stereoselective and can be used to install the α-amino group onto a keto-acid precursor of 5-hydroxynorvaline, thereby setting the stereochemistry at the C2 position.

Oxido-Reductases/Oxygenases : Enzymes such as dioxygenases can directly hydroxylate C-H bonds. For instance, an L-isoleucine dioxygenase from Bacillus thuringiensis has been shown to stereoselectively hydroxylate several aliphatic L-amino acids, producing 5-hydroxy-L-norleucine and (S)-4-hydroxy-L-norvaline, demonstrating the potential for direct hydroxylation of a norvaline backbone. asm.org

Using whole microbial cells as biocatalysts provides several advantages, including the presence of native cofactor regeneration systems and protection for the enzymes within the cellular environment. Organisms like Escherichia coli and Corynebacterium glutamicum are common hosts for metabolic engineering due to their well-understood genetics and robust growth. nih.govnih.govresearchgate.net

By introducing heterologous genes and modifying native metabolic pathways, these microorganisms can be engineered to produce non-proteinogenic amino acids and their derivatives from simple carbon sources like glucose. nih.govnih.gov For example, pathways can be constructed to synthesize a precursor like 5-aminovalerate (a structural analog) which is then hydroxylated. nih.govkaist.ac.kr While direct microbial fermentation of this compound is unlikely due to the synthetic protecting group, engineered strains can be developed to overproduce a specific stereoisomer of 5-hydroxynorvaline, which can then be isolated and chemically protected in a subsequent step. nih.govresearchgate.net

Enzymatic desymmetrization is an elegant strategy for creating chiral molecules from prochiral or meso starting materials, with the key advantage of achieving theoretical yields up to 100%. researchgate.netunife.it This approach involves the enantioselective modification of one of two identical functional groups in a symmetrical substrate.

For a precursor to 5-hydroxynorvaline, one could envision the desymmetrization of a prochiral 3-substituted-1,5-pentanediol derivative. Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of one of the two hydroxyl groups. mdpi.com This creates a chiral monoester, which can then be chemically elaborated to form the desired 5-hydroxynorvaline stereoisomer. nih.gov Similarly, the enantioselective hydrolysis of a prochiral dicarboxylate ester by an esterase or lipase (B570770) can yield a chiral half-ester, another versatile building block for amino acid synthesis. researchgate.netresearchgate.net This strategy provides an efficient route to chiral intermediates that possess the required hydroxyl functionality with a defined stereocenter.

Advanced Protecting Group Strategies in this compound Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis and general organic chemistry due to its stability under a range of conditions and its versatile removal options. total-synthesis.com

Introduction of the Cbz Group The most common method for introducing the Cbz group onto an amine, such as the one in 5-hydroxy-DL-norvaline, is through reaction with benzyl chloroformate (Cbz-Cl). youtube.comwikipedia.org The reaction is typically performed under Schotten-Baumann conditions , which involve using an aqueous base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid byproduct and deprotonate the ammonium (B1175870) salt of the amino acid, thereby liberating the nucleophilic free amine. stackexchange.comechemi.comorganic-chemistry.org The reaction is often carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. stackexchange.com

The mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of benzyl chloroformate, followed by the expulsion of a chloride ion. The base is crucial as it neutralizes the generated HCl, preventing the protonation and deactivation of the starting amine. total-synthesis.com

Cleavage of the Cbz Group The removal (deprotection) of the Cbz group can be accomplished through several methods, providing flexibility depending on the other functional groups present in the molecule.

Catalytic Hydrogenolysis : This is the most common and often preferred method for Cbz cleavage. taylorfrancis.comscientificupdate.com The reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). researchgate.net The process is clean and efficient, yielding the free amine, toluene, and carbon dioxide as the only byproducts. taylorfrancis.com Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) instead of H₂ gas, is also a viable and often more convenient alternative. researchgate.net

Acidolysis : In cases where the molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or certain aryl halides), catalytic hydrogenolysis may not be suitable. scientificupdate.com Strong acidic conditions can be used as an alternative. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid. arkat-usa.org This method cleaves the benzyl-oxygen bond, ultimately releasing the free amine, carbon dioxide, and benzyl bromide.

Other Methods : For highly sensitive substrates, other cleavage conditions have been developed. These include the use of Lewis acids (e.g., TMSI) or nucleophilic reagents like thiols, which can cleave the group under milder, non-reductive conditions. researchgate.netscientificupdate.com

Microwave-Assisted Deprotection Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the deprotection steps in complex syntheses. researchgate.netmdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields by ensuring efficient and uniform heating. researchgate.netmdpi.com

For this compound, the removal of the Cbz protecting group is a key final step. Conventionally, this is achieved by catalytic hydrogenation, which can be slow. Microwave-assisted catalytic transfer hydrogenation offers a rapid and efficient alternative for cleaving Cbz and benzyl (Bn) groups. houstonmethodist.orgresearchgate.net This method avoids the safety hazards associated with gaseous hydrogen by using a hydrogen donor like ammonium formate in a solvent such as isopropanol (B130326) or ethanol. researchgate.net Under microwave irradiation, the palladium-catalyzed deprotection of N-Cbz protected amines can be completed in a matter of minutes. researchgate.net

The benefits of microwave assistance extend to the removal of other protecting groups that might be used in the synthesis of this compound analogues. nih.gov For instance, the acidic cleavage of Boc groups or the base-mediated removal of Fmoc groups in peptide synthesis can also be significantly accelerated. nih.govgoogle.com The use of microwaves allows for precise temperature control, minimizing the formation of by-products that can result from prolonged exposure to harsh deprotection reagents. google.com This technique is particularly valuable in the synthesis of peptides and other complex molecules where efficiency and purity are paramount. nih.govbiotage.com

| Protecting Group | Method | Typical Conditions | Typical Reaction Time |

|---|---|---|---|

| Cbz (Carbobenzyloxy) | Conventional Hydrogenation | H₂, Pd/C, RT | Hours |

| Microwave-Assisted Transfer Hydrogenation | HCOONH₄, Pd/C, i-PrOH, Microwave | Minutes researchgate.net | |

| Boc (tert-Butoxycarbonyl) | Conventional Acidolysis | TFA, DCM, RT | 30-60 Minutes |

| Microwave-Assisted Acidolysis | p-TsOH, Toluene, Microwave | ~30 Seconds researchgate.net | |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Conventional Basolysis | 20% Piperidine/DMF, RT | 10-20 Minutes |

| Microwave-Assisted Basolysis | 20% Piperidine/DMF, Microwave | 1-3 Minutes google.com |

N Cbz 5 Hydroxy Dl Norvaline As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code. nih.gov They are crucial components in the development of peptide-based therapeutics due to their ability to enhance stability, potency, and bioavailability. researchgate.net N-Cbz-5-hydroxy-DL-norvaline is a key starting material for generating a variety of NPAAs through modifications of its side chain.

Preparation of Functionalized Norvaline Analogues

The hydroxyl group on the side chain of this compound is a prime site for chemical functionalization. This allows for the synthesis of a diverse array of norvaline analogues with unique properties. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions or amide couplings.

One significant application is its use as a precursor for other biologically important amino acids. Through a series of chemical transformations including activation of the hydroxyl group (e.g., mesylation or tosylation) followed by nucleophilic substitution, it can be converted into derivatives such as 5-aminonorvaline or 5-thionorvaline. These functionalized analogues are valuable in medicinal chemistry for creating novel peptide structures with altered biological activities. For example, it serves as a precursor in the synthesis of N5-hydroxy-ornithine, a key intermediate in the biosynthesis of piperazic acid-containing natural products. nih.gov

| Starting Material | Reagents | Product | Application |

| This compound | 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C | 5-Amino-DL-norvaline | Precursor for ornithine analogues |

| This compound | Dess-Martin periodinane | N-Cbz-5-oxo-DL-norvaline | Intermediate for reductive amination |

| This compound | 1. PPh3, DEAD, DPPA 2. H2, Pd/C | N-Cbz-5-azido-DL-norvaline | Precursor for labeled amino acids |

Synthesis of Chiral Silylated Amino Acids via Hydrolyzation

Silicon-containing amino acids are of growing interest as they can enhance the proteolytic stability and biological activity of peptides. researchgate.net The hydroxyl group of this compound can be protected with a silyl group, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. This silylated intermediate can then undergo further transformations.

The synthesis of chiral silylated amino acids often involves the stereoselective synthesis of a precursor, which is then functionalized. researchgate.net While direct hydrolyzation of a silylated derivative of this compound to yield a silylated amino acid is not a standard route, the silyl group can act as a protecting group during other modifications on the molecule. Subsequent hydrolytic workup under acidic or fluoride-mediated conditions removes the silyl group to reveal the hydroxyl functionality at the desired stage of a synthetic sequence. A divergent, enantioselective synthetic strategy has been reported to produce norvaline and 5-hydroxy-4-oxo-L-norvaline from a common starting material, (S)-allylglycine, which involves hydrosilylation steps. researchgate.net

| Precursor | Silylating Agent | Protected Intermediate | Hydrolysis Condition |

| This compound | TBDMS-Cl, Imidazole | N-Cbz-5-(tert-butyldimethylsilyloxy)-DL-norvaline | TBAF in THF |

| This compound | TIPS-Cl, Imidazole | N-Cbz-5-(triisopropylsilyloxy)-DL-norvaline | HF-Pyridine |

Incorporation into Fluorinated Amino Acid Scaffolds

Fluorinated amino acids are valuable in medicinal chemistry and protein engineering as the incorporation of fluorine can significantly alter the physicochemical properties of peptides, such as their stability, lipophilicity, and binding affinity. researchgate.net The hydroxyl group of this compound can be replaced with fluorine through a deoxofluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This conversion provides a direct route to 5-fluoro-DL-norvaline derivatives.

| Substrate | Fluorinating Agent | Product | Key Feature |

| This compound | Diethylaminosulfur trifluoride (DAST) | N-Cbz-5-fluoro-DL-norvaline | Enhanced metabolic stability |

| This compound | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | N-Cbz-5-fluoro-DL-norvaline | Increased lipophilicity |

Application in Peptidomimetic and Peptide Chemistry Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound and its derivatives are valuable tools in this area of research.

Role in Modulating Peptide Conformation and Stability

The incorporation of non-proteinogenic amino acids like 5-hydroxynorvaline into peptide sequences can significantly influence their three-dimensional structure and stability. The hydroxyl group can participate in intramolecular hydrogen bonding, which can help to stabilize specific secondary structures such as β-turns or helices. nih.gov This conformational constraint can lead to peptides with higher receptor binding affinity and selectivity. nih.gov

Furthermore, the replacement of a natural amino acid with a functionalized norvaline analogue can impart resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs. The modification of the side chain can disrupt the recognition sites for proteases without compromising the peptide's biological activity.

Synthesis of Cyclic Peptides and Related Macrocycles

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts due to their conformational rigidity and increased stability. biotage.com The side chain of this compound provides a convenient handle for the synthesis of cyclic peptides and other macrocycles. researchgate.net

The terminal hydroxyl group can be used as a nucleophile in macrolactonization reactions, forming a cyclic ester with the C-terminal carboxylic acid of a linear peptide precursor. Alternatively, the hydroxyl group can be converted into another functional group, such as an azide or an alkyne, to participate in click chemistry-based cyclization strategies. This versatility allows for the construction of a wide variety of macrocyclic scaffolds with potential applications in drug discovery. nih.gov

Design of Peptide-Based Prodrugs and Delivery Systems

This compound serves as a valuable component in the design of sophisticated peptide-based drug delivery systems (DDSs) and prodrugs. nih.govnih.gov The unique bifunctional nature of this molecule, featuring a protected amine, a free carboxylic acid, and a terminal hydroxyl group, allows for its strategic incorporation into peptide carriers designed for targeted drug release. nih.gov

The primary advantage of using peptide-based carriers is their biocompatibility, low toxicity, and the ability to target specific tissues or cells. nih.govmdpi.com In this context, this compound can be integrated into a peptide sequence via standard solid-phase or solution-phase synthesis, utilizing its carboxyl and (once deprotected) amino groups. The pendant hydroxyl group on the side chain provides a crucial handle for drug conjugation.

Key Features in Prodrug Design:

Drug Attachment Point: The terminal hydroxyl group is an ideal site for attaching a therapeutic agent through an ester linkage. This creates a prodrug that is inactive until the ester bond is cleaved in vivo, typically by esterase enzymes, releasing the active drug at the desired site. This mechanism can reduce systemic toxicity and enhance the therapeutic index of the drug.

Linker Technology: The side chain can act as a simple, non-cleavable linker or be part of a more complex, stimuli-responsive linker system (e.g., pH-sensitive linkers) that triggers drug release only in specific microenvironments, such as acidic tumor tissues. mdpi.com

Peptide-drug conjugates (PDCs) constructed with such amino acids are a promising strategy for delivering potent therapeutics, like anti-cancer agents, in a targeted manner, thereby improving their efficacy and safety. nih.gov

Precursor in Natural Product Total Synthesis

The total synthesis of complex natural products is a cornerstone of organic chemistry, enabling access to rare bioactive compounds for further study. nih.govresearchgate.net this compound is a versatile chiral building block in this field due to its densely functionalized and stereochemically defined structure.

Construction of Complex Polyketide and Peptidyl Natural Product Backbones

Many biologically active natural products are hybrids of polyketide and peptide structures, synthesized in nature by megaenzymes known as Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). nih.gov The chemical synthesis of these molecules often relies on the stepwise assembly of specialized building blocks.

This compound provides a C5 amino acid scaffold that can be incorporated into peptidyl backbones. The side-chain hydroxyl group is a key point for further chemical elaboration, allowing for the connection to polyketide fragments.

Synthetic Utility:

Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in C-C bond-forming reactions (e.g., aldol (B89426), Wittig, or Claisen reactions) to extend the carbon chain and build the polyketide portion of the molecule.

Esterification/Etherification: The hydroxyl group can form ester or ether linkages with other fragments of the target natural product, serving as a critical connection point in convergent synthetic strategies.

Chiral Pool Starting Material: As a chiral synthon, it introduces a defined stereocenter into the molecule, which is crucial for the final biological activity of the natural product.

Synthesis of Siderophore Components, such as Hydroxamate-Based Ligands

Siderophores are small molecules produced by microorganisms to scavenge for ferric iron (Fe³⁺), an essential nutrient. nih.govrsc.org A major class of siderophores utilizes hydroxamate groups as the iron-chelating ligands. nih.gov These hydroxamates are often derived from N-hydroxyamino acids.

This compound is an excellent precursor for the synthesis of N⁵-hydroxyornithine derivatives, which are central components of many hydroxamate siderophores like vicibactin and ferrioxamine. unl.ptnih.gov The synthetic pathway typically involves the chemical modification of the side-chain hydroxyl group to a hydroxylamine (-NHOH).

Synthetic Transformation to Hydroxamate Precursor:

Activation: The terminal hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate).

Displacement: The leaving group is then displaced by an N-protected hydroxylamine equivalent (e.g., N-hydroxyphthalimide).

Deprotection: Removal of the protecting groups yields the desired N-hydroxyamino acid derivative.

This resulting molecule, containing both an α-amino acid moiety and a side-chain hydroxylamine, can be acylated to form the hydroxamate ligand. These units are then often cyclized or oligomerized to create the final multidentate siderophore capable of strongly binding iron. unl.ptnih.gov

| Siderophore Family | Core Amino Acid Precursor | Key Functional Group |

| Ferrioxamines | 1-amino-5-(hydroxyamino)pentane | Hydroxamate |

| Vicibactin | N⁵-acetyl-N⁵-hydroxy-D-ornithine | Hydroxamate |

| Coelichelins | N⁵-hydroxy-L-ornithine | Hydroxamate |

Development of Novel Heterocyclic Compounds and Scaffolds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules. nih.govnih.gov The development of new synthetic routes to novel heterocyclic scaffolds is a major focus of medicinal chemistry. This compound is a highly suitable starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles due to the strategic placement of its functional groups.

The presence of a carboxylic acid, a protected amine, and a terminal hydroxyl group within the same molecule allows for a range of intramolecular cyclization reactions to form stable ring systems. These reactions can be controlled by the selective protection and deprotection of the functional groups.

Potential Heterocyclic Scaffolds from this compound:

| Heterocyclic Scaffold | Functional Groups Involved | Reaction Type |

| Piperidone derivative | Carboxylic acid, Amino group (deprotected) | Intramolecular amidation |

| Tetrahydropyranone derivative | Carboxylic acid, Hydroxyl group | Intramolecular esterification (Lactonization) |

| Morpholinone derivative | Carboxylic acid, Amino group (deprotected), Hydroxyl group | Sequential amidation and etherification |

| Oxazepane derivative | Amino group (deprotected), Hydroxyl group | Cyclization via external carbonyl source |

These resulting scaffolds can serve as templates in diversity-oriented synthesis, allowing for the rapid generation of libraries of related compounds for biological screening. mdpi.com By introducing variations to the core heterocycle, chemists can explore the structure-activity relationships and develop new therapeutic agents. nih.gov

Research on the Biological Relevance and Pharmacological Exploration of N Cbz 5 Hydroxy Dl Norvaline Derivatives

Investigation of Interactions with Amino Acid Transporters and Channels (e.g., SNAT2)

While direct studies on the interaction of N-Cbz-5-hydroxy-DL-norvaline with the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2) are not extensively documented in publicly available research, the structural characteristics of its parent molecule, norvaline, and related derivatives provide a basis for potential interactions. SNAT2 is a crucial transporter for neutral amino acids, and its activity is implicated in various physiological and pathological processes. The N-Cbz (carbobenzyloxy) group, a common protecting group in peptide synthesis, significantly alters the physicochemical properties of the amino acid, potentially influencing its affinity for and transport by amino acid transporters.

Research into the structure-activity relationships of ligands for amino acid transporters often involves modifying the amino acid side chain and the amino and carboxyl termini. The presence of the bulky, hydrophobic Cbz group on the nitrogen terminus of 5-hydroxy-DL-norvaline would likely impact its recognition and binding by transporters like SNAT2, which typically recognize free amino and carboxyl groups. Further empirical studies are necessary to elucidate the precise nature of any interaction between this compound and SNAT2, including whether it acts as a substrate, an inhibitor, or has no significant interaction.

Design and Synthesis of Enzyme Inhibitors

The modification of amino acid structures is a well-established strategy in the design of enzyme inhibitors. The this compound scaffold presents a versatile platform for developing inhibitors for various enzyme classes.

Development of Dipeptidyl Peptidase IV (DPP4) Inhibitors

Dipeptidyl Peptidase IV (DPP4) is a serine protease that plays a critical role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. Many DPP4 inhibitors are peptidomimetics, designed to mimic the structure of DPP4's natural substrates. While specific research on this compound as a DPP4 inhibitor is limited, the broader class of N-protected amino acid derivatives has been explored in this context. For instance, N-Cbz-protected proline derivatives have been investigated for their potential to inhibit DPP4. smolecule.com The design of such inhibitors often involves creating a stable analogue of the transition state of the enzyme-substrate complex. The hydroxynorvaline moiety could potentially interact with the active site of DPP4, and the Cbz group could be modified to enhance binding affinity and selectivity.

| Derivative Class | General Structure | Reported Activity |

| N-acylated amino acid derivatives | N-acyl-aminoacyl-pyrrolidines | Vildagliptin, a potent DPP4 inhibitor, is based on this scaffold. |

| β-amino acid derivatives | Compounds incorporating a β-amino acid core | Show potential for DPP4 inhibition. |

This table is illustrative and based on general knowledge of DPP4 inhibitor design, as direct data for this compound is not available.

Research on Amino Acid-Based Antimicrobial Agents and Related Inhibitors

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Amino acid derivatives and peptides are a promising source of new antimicrobial compounds. While there is no specific data on the antimicrobial properties of this compound, the structural features of amino acid derivatives are often exploited to design molecules that can disrupt microbial cell membranes or inhibit essential microbial enzymes. The lipophilic nature of the Cbz group combined with the polar hydroxyl and carboxyl groups of the hydroxynorvaline core could impart amphipathic properties that are often associated with antimicrobial activity. Further screening and structure-activity relationship studies would be required to determine if derivatives of this compound possess any significant antimicrobial efficacy.

Exploration of Mechanisms of Action through Analog Design

The systematic design and synthesis of analogs of a lead compound are fundamental to understanding its mechanism of action and for optimizing its biological activity. For this compound, analog design could involve:

Modification of the Cbz group: Replacing the benzyl (B1604629) group with other aromatic or aliphatic moieties to probe the impact on binding to a target protein.

Alteration of the hydroxynorvaline side chain: Modifying the position or stereochemistry of the hydroxyl group, or changing the length of the carbon chain, to assess the structural requirements for activity.

Derivatization of the carboxyl group: Esterification or amidation to explore the importance of the free carboxylate for biological interactions.

Through the synthesis and biological evaluation of such analogs, researchers can build a comprehensive picture of the structure-activity relationships, which is crucial for rational drug design.

Probing Metabolic Pathways and Cellular Processes

Role in Precursor Studies for Biosynthetic Pathways

5-Hydroxynorvaline, the parent amino acid of the title compound, has been identified in nature. For instance, it has been found in the culture fluids of pyridoxine-starved Escherichia coli B, marking its identification as a product of bacterial metabolism. nih.gov Its accumulation has also been observed in maize leaves in response to insect feeding and abiotic stress, suggesting a role in plant defense mechanisms. researchgate.net

In the context of biosynthetic studies, isotopically labeled versions of 5-hydroxynorvaline or its precursors could be used to trace its metabolic fate and identify the enzymes and pathways involved in its synthesis and degradation. The N-Cbz protected form, this compound, could serve as a useful synthetic intermediate for the preparation of such labeled compounds or other derivatives designed to probe these pathways. While the direct role of the N-Cbz derivative as a metabolic precursor is unlikely due to the synthetic protecting group, its utility in the chemical synthesis of tools for metabolic research is significant.

| Organism/System | Context of 5-Hydroxynorvaline | Potential Research Application |

| Escherichia coli B | Product of metabolism under pyridoxine starvation nih.gov | Probing the metabolic alterations due to vitamin B6 deficiency. |

| Maize (Zea mays) | Accumulates in response to stress researchgate.net | Investigating plant defense pathways and stress responses. |

Investigation of Non-Canonical Amino Acid Incorporation in Proteins

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in protein engineering to introduce novel functionalities and probe biological processes. Research into the incorporation of norvaline analogs, such as hydroxynorvaline, provides insights into how these modified amino acids can influence protein structure and function.

One study investigated the effects of DL-alpha-amino-beta-hydroxyvaleric acid (hydroxynorvaline), a threonine analog, on the synthesis and secretion of procollagen in embryonic chick tendon fibroblasts. nih.gov The research demonstrated that hydroxynorvaline competitively inhibits the activation of threonine and valine by their respective tRNA synthetases. nih.gov However, the analog was only transferred to threonyl-tRNA, indicating its specific incorporation in place of threonine residues. nih.gov

The incorporation of hydroxynorvaline had significant consequences for procollagen processing. When fibroblasts were incubated with hydroxynorvaline, the newly synthesized, analog-containing procollagen accumulated intracellularly with very little being secreted. nih.gov This effect was not due to a general inhibition of the secretory pathway, as the secretion of pre-existing, unsubstituted procollagen was unaffected by the presence of free hydroxynorvaline. nih.gov

Further analysis revealed that the altered procollagen molecules, while having pro-alpha chains of normal molecular weight and hydroxyproline content, exhibited significant conformational and assembly defects. nih.gov A substantial portion of the intracellularly retained procollagen was not in the native triple-helical conformation and lacked the proper disulfide linkages between pro-alpha chains. nih.gov These findings suggest that the incorporation of hydroxynorvaline into the propeptide extensions of procollagen disrupts the normal folding and assembly necessary for secretion. nih.gov

The study postulated that the altered conformation of the propeptides containing hydroxynorvaline interferes with two critical steps: the efficient assembly of disulfide-linked, triple-helical procollagen molecules and the recognition of these molecules by the cellular secretory machinery. nih.gov

Table 1: Effects of Hydroxynorvaline Incorporation on Procollagen

| Parameter | Observation | Reference |

| Amino Acid Activation | Competitively inhibits threonine and valine activation. | nih.gov |

| tRNA Acylation | Transferred to threonyl-tRNA but not valyl-tRNA. | nih.gov |

| Procollagen Secretion | Labeled procollagen containing hydroxynorvaline accumulates intracellularly. | nih.gov |

| Triple Helix Formation | Only about 50% of the intracellular procollagen was triple helical. | nih.gov |

| Disulfide Linkage | Approximately 50% of pro-alpha chains were disulfide-linked, compared to >85% in control. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Norvaline Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify key structural motifs responsible for activity and optimize properties such as potency and selectivity. While specific SAR studies on a series of this compound derivatives are not extensively available in the public domain, the principles of SAR can be applied to understand the potential contributions of its core structural features.

The this compound scaffold contains several key features that can be systematically modified in SAR studies: the N-terminal carboxybenzyl (Cbz) protecting group, the linear five-carbon backbone of norvaline, the hydroxyl group at the 5-position, and the stereochemistry of the alpha-carbon.

The Role of the N-Cbz Group:

The Cbz group is a widely used amine protecting group in peptide synthesis. missouri.eduorganic-chemistry.org In the context of biologically active molecules, the Cbz group can influence several properties. Its aromatic nature and hydrophobicity can contribute to binding at target sites, potentially through pi-stacking or hydrophobic interactions. SAR studies on other Cbz-protected amino acids have shown that the nature of the protecting group can significantly impact biological activity. For instance, in a series of cholecystokinin (B1591339) receptor antagonists, the hydrophobicity of the amino acid side chain of Cbz-amino acids was a major determinant of their potency.

Functionalization of the Norvaline Backbone:

The linear, five-carbon chain of norvaline provides a scaffold that can be functionalized at various positions. The hydroxyl group at the 5-position is a key feature of this compound. In SAR studies, this hydroxyl group could be a critical hydrogen bond donor or acceptor in interactions with a biological target. Modifications could include altering its position, converting it to other functional groups (e.g., keto, amino, or ether), or removing it altogether to assess its importance.

Stereochemistry:

The "DL" designation indicates a racemic mixture of both D and L enantiomers at the alpha-carbon. A crucial aspect of any SAR study would be the synthesis and evaluation of the individual stereoisomers. It is common for biological activity to reside primarily in one enantiomer, as biological targets such as enzymes and receptors are chiral. The separation and independent testing of the N-Cbz-5-hydroxy-D-norvaline and N-Cbz-5-hydroxy-L-norvaline would be a critical first step in a comprehensive SAR investigation.

Analytical and Spectroscopic Methodologies for the Characterization of N Cbz 5 Hydroxy Dl Norvaline in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for assessing the purity of N-Cbz-5-hydroxy-DL-norvaline and for resolving its enantiomers. Given that the starting material is a DL-racemic mixture, the ability to separate the D- and L-enantiomers is crucial for stereospecific synthesis and biological studies.

Typically, reversed-phase HPLC is utilized to determine the chemical purity of the compound. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient of the organic solvent is adjusted to achieve optimal separation of the target compound from any impurities or starting materials. The retention time under specific conditions is a key identifier.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This is achieved by using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. For N-acylated amino acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The mobile phase is typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326).

Table 1: Illustrative HPLC Parameters for Purity and Chiral Separation

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Hexane:Isopropanol (90:10) with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound, confirming its atomic connectivity and molecular weight.

NMR Spectroscopy:

¹H NMR: This technique provides information about the number and environment of protons. For this compound, characteristic signals would include those for the aromatic protons of the Cbz group (typically in the 7.3-7.4 ppm range), the benzylic protons of the Cbz group (around 5.1 ppm), the alpha-proton of the norvaline backbone, and the protons of the propyl side chain, including the methylene (B1212753) group adjacent to the hydroxyl group.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Expected signals would include those for the carbonyl carbons (of the carbamate (B1207046) and the carboxylic acid), the aromatic carbons of the Cbz group, and the aliphatic carbons of the norvaline structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |

| Benzylic (CH₂) | 5.12 | Singlet |

| Alpha-CH | 4.35 | Multiplet |

| CH₂ (adjacent to OH) | 3.60 | Triplet |

| Beta-CH₂ | 1.70 | Multiplet |

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which helps in confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule. The fragmentation pattern observed in tandem MS (MS/MS) can further corroborate the structure, with characteristic losses of the Cbz group or parts of the side chain.

Chiroptical Methods for Stereochemical Analysis (e.g., Polarimetry, CD Spectroscopy)

Once the enantiomers of this compound are separated, chiroptical methods are employed to determine their absolute stereochemistry.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For the DL-mixture, the net rotation would be zero.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will have a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths, which is a mirror image for its enantiomer. The electronic transitions of the aromatic chromophore in the Cbz group are often responsible for the observed CD signals. This technique can be a powerful tool for assigning the absolute configuration of the stereocenters by comparing the experimental spectrum to theoretical calculations or to the spectra of similar compounds with known stereochemistry.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| DL-norvaline |

| Trifluoroacetic acid |

| Acetonitrile |

| Methanol |

| Hexane |

Future Research Trajectories and Emerging Applications of N Cbz 5 Hydroxy Dl Norvaline

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of modified amino acids often involves methods that are resource-intensive and generate considerable waste. Future research is poised to focus on developing greener and more sustainable synthetic pathways for N-Cbz-5-hydroxy-DL-norvaline. Key areas of advancement include the adoption of biocatalysis and green chemistry principles to minimize environmental impact and improve efficiency.

Biocatalytic methods, for instance, offer a highly selective and environmentally friendly alternative to conventional chemical synthesis. researchgate.net The use of enzymes, such as hydroxylases and transaminases, can facilitate the specific hydroxylation and amination of precursor molecules under mild, aqueous conditions. researchgate.netnih.gov Research into novel enzymes, potentially discovered through gene mining and bioinformatics, could lead to more efficient and regioselective synthesis of hydroxy amino acids like 5-hydroxy-norvaline. researchgate.net Furthermore, enzymatic strategies can be employed for the synthesis of N-protected amino acids, as has been demonstrated for N-Cbz-5-hydroxy-L-proline, suggesting a viable route for the enzymatic production of this compound.

In parallel, the principles of green chemistry are being increasingly applied to peptide and amino acid synthesis. nih.gov This includes the use of environmentally benign solvents like water or bio-based solvents, reducing the reliance on hazardous organic solvents such as DMF and DCM. nih.gov Microwave-assisted and ultrasound-assisted synthesis are also being explored to reduce reaction times and energy consumption. nih.gov Another promising avenue is the development of protecting group strategies that are more sustainable. While the Cbz group is well-established, research into more easily removable or recyclable protecting groups, or even protecting-group-free synthesis, could significantly enhance the sustainability of producing this compound. nih.gov

| Sustainable Synthesis Approach | Description | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., hydroxylases, transaminases) to catalyze specific reactions. researchgate.netnih.gov | High regioselectivity and stereoselectivity, mild reaction conditions, reduced waste. |

| Green Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or bio-solvents. nih.gov | Reduced environmental impact, improved safety. |

| Energy-Efficient Methods | Application of microwave or ultrasound irradiation to accelerate reactions. nih.gov | Faster reaction times, lower energy consumption. |

| Sustainable Protecting Groups | Development of protecting groups that are easily removed or recycled. nih.gov | Reduced atom economy, less hazardous byproducts. |

Exploration of New Biological Targets and Therapeutic Modalities

The structural components of this compound suggest a range of potential biological activities that warrant further investigation. The norvaline backbone itself is known to exhibit several pharmacological effects, most notably as an inhibitor of the enzyme arginase. fu-berlin.de By inhibiting arginase, norvaline can increase the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO). fu-berlin.de This mechanism has implications for cardiovascular health, neuroprotection, and inflammatory responses. fu-berlin.de

Furthermore, N-Cbz protected amino acids have been explored for their own therapeutic potential. For example, certain Cbz-amino acids have been identified as cholecystokinin (B1591339) receptor antagonists, and N-Cbz-alpha-aminoglutarimides have shown significant anticonvulsant activities. researchgate.netnih.gov The presence of the Cbz group can also influence the lipophilicity and cell permeability of the molecule, potentially enhancing its drug-like properties.

Future research should, therefore, focus on screening this compound against a panel of biological targets. This could include enzymes involved in metabolic pathways, such as arginase, as well as various receptors and ion channels. The compound's potential as an anti-inflammatory, neuroprotective, or anticancer agent should be systematically evaluated. For instance, L-norvaline has been shown to affect the proliferation of breast cancer cells, suggesting a potential avenue for investigation with the modified this compound. researchgate.net

| Potential Therapeutic Area | Underlying Mechanism | Relevant Research Findings |

| Cardiovascular Disease | Arginase inhibition leading to increased nitric oxide (NO) production. fu-berlin.de | Norvaline has shown antihypertensive effects in preclinical studies. fu-berlin.de |

| Neurodegenerative Disorders | Potential for arginase inhibition and neuroprotective effects. fu-berlin.de | Norvaline has demonstrated neuroprotective properties in models of Alzheimer's disease. fu-berlin.de |

| Inflammatory Conditions | Modulation of inflammatory pathways. | Norvaline exhibits anti-inflammatory properties. fu-berlin.de |

| Oncology | Inhibition of cancer cell proliferation. researchgate.net | L-norvaline has been shown to inhibit the proliferation of breast cancer cells. researchgate.net |

| Neurological Disorders | Potential anticonvulsant activity. researchgate.net | N-Cbz-alpha-aminoglutarimides have demonstrated anticonvulsant effects. researchgate.net |

Integration into Advanced Materials Science Research

The self-assembly of amino acids and their derivatives into well-defined nanostructures is a rapidly growing field in materials science. N-protected amino acids, in particular, have been shown to form a variety of materials, including hydrogels, nanofibers, and nanotubes. nih.gov These materials have potential applications in drug delivery, tissue engineering, and biosensing. The self-assembly process is often driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the amino acid residues and the protecting groups. nih.gov

Future research in this area could explore the self-assembly of this compound under different conditions, such as varying pH, temperature, and solvent composition. The resulting materials could be characterized for their mechanical properties, biocompatibility, and drug-loading and release capabilities. The hydroxyl group on the side chain also provides a convenient handle for further chemical modification, allowing for the covalent attachment of other molecules, such as targeting ligands or imaging agents, to create multifunctional materials. The polymerization of such functionalized amino acids can also lead to the creation of novel biodegradable polymers with tailored properties. nih.gov

Computational Studies on Reactivity and Conformation of Norvaline Derivatives

Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, are powerful tools for understanding the behavior of molecules at the atomic level. nih.govresearchgate.net These techniques can provide valuable insights into the conformational preferences, reactivity, and interactions of this compound, guiding future experimental work.

Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in different environments, such as in aqueous solution or in the presence of a biological target. nih.gov This can help to identify the most stable conformations and to understand how the molecule might interact with other molecules. For example, simulations could be used to study the binding of this compound to the active site of an enzyme, providing a rational basis for the design of more potent inhibitors.

Quantum chemical calculations, on the other hand, can be used to study the electronic structure and reactivity of the molecule. researchgate.net These calculations can provide information about the distribution of charge within the molecule, the energies of its molecular orbitals, and the barriers to chemical reactions. This information can be used to predict the most likely sites of reaction and to understand the mechanism of chemical transformations. For example, quantum chemical calculations could be used to study the mechanism of enzymatic hydroxylation of a norvaline precursor, aiding in the design of more efficient biocatalysts.

| Computational Method | Application to this compound | Potential Insights |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics in different solvents and binding to biological targets. nih.gov | Identification of stable conformations, understanding intermolecular interactions, and predicting binding affinities. |

| Quantum Chemical Calculations | Investigating electronic structure, reactivity, and reaction mechanisms. researchgate.net | Prediction of reactive sites, elucidation of reaction pathways, and calculation of spectroscopic properties. |

| QSAR (Quantitative Structure-Activity Relationship) | Relating the chemical structure of norvaline derivatives to their biological activity. | Development of predictive models for designing new compounds with enhanced therapeutic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.